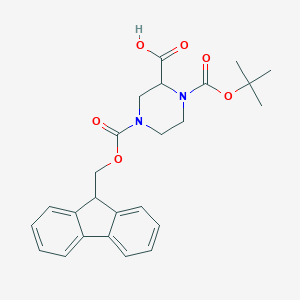

4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

説明

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 218278-58-1) is a bifunctional piperazine derivative extensively utilized in peptide synthesis. Its molecular formula is C₂₅H₂₈N₂O₆, with a molecular weight of 452.507 (monoisotopic mass: 452.194737) . The compound features orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, acid-labile. This dual protection enables sequential deprotection strategies in solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptide architectures . The compound is commercially available in purities ≥95% and is typically stored at 2–8°C to maintain stability .

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNNCSUTNWKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373544 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218278-58-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as Fmoc-Asp(OtBu)-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This compound belongs to the class of protected amino acids and has been utilized in peptide synthesis and drug development due to its unique structural properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 452.5 g/mol. The compound features a piperazine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 244132-27-2 |

| Chemical Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.

Research indicates that this compound may act as an antagonist or modulator of various receptors, including those involved in pain perception and inflammation. Its structure allows it to interact with target proteins effectively, influencing cellular signaling pathways.

Case Studies

-

TRPV4 Channel Modulation :

A study evaluated the interaction of related compounds with TRPV4 channels, which are implicated in various physiological processes. Compounds similar to this compound demonstrated selective antagonistic effects on TRPV4 channels, suggesting potential applications in pain management and inflammatory diseases . -

Cytotoxicity Assays :

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, such as HeLa and A549. The results indicated that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxicity, highlighting its potential safety profile for therapeutic use . -

Peptide Synthesis :

The compound has been utilized in the synthesis of peptides due to its protective groups that facilitate the formation of peptide bonds without unwanted side reactions. This application is crucial in developing peptide-based drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperazine ring and the introduction of various substituents can significantly affect the biological activity of the compound. For instance:

科学的研究の応用

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used as a protective group for amino acids in solid-phase peptide synthesis (SPPS). The ability to selectively remove the Fmoc group under mild basic conditions allows for the sequential addition of amino acids to form peptides with high purity and yield .

Drug Development

The compound serves as a building block in the synthesis of bioactive peptides and small molecules. Its piperazine moiety is known for enhancing the pharmacological properties of drugs, including increased solubility and bioavailability. Research has indicated that derivatives of piperazine can exhibit significant activity against various targets, including receptors and enzymes involved in disease processes .

Neuroscience Research

In neuroscience, compounds like 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid are investigated for their potential effects on neurotransmitter systems. The piperazine structure can mimic neurotransmitters, potentially leading to new treatments for neurological disorders .

Case Study 1: Antidepressant Properties

A study explored the antidepressant-like effects of piperazine derivatives, including those with Fmoc modifications. The results indicated that these compounds could influence serotonin and dopamine pathways, suggesting their potential utility in treating depression .

Case Study 2: Anticancer Activity

Another research project focused on the synthesis of peptide-based drugs using Fmoc-piperazine derivatives. The synthesized peptides demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. This underscores the importance of such compounds in developing targeted cancer therapies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, reactivity, and applications.

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic Acid (CAS 915749-50-7)

- Structural Difference : Lacks the Boc group at the piperazine nitrogen, leaving the secondary amine unprotected .

- Reactivity : The absence of Boc simplifies synthesis but limits orthogonal protection strategies. Fmoc removal with piperidine exposes a reactive amine, which may lead to side reactions without Boc stabilization .

- Applications : Primarily used in single-step peptide couplings where Boc protection is unnecessary.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic Acid (Similarity Score: 0.87)

- Structural Difference : Stereospecific (S)-configuration at the piperazine-2-carboxylic acid position; lacks Boc protection .

- Reactivity : The chiral center influences peptide backbone conformation, critical for bioactive peptide design. However, the missing Boc group reduces stability during acidic deprotection steps .

- Applications : Favored in enantioselective synthesis of chiral peptides or foldamers .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structural Difference : Substitutes the 2-carboxylic acid group with an acetic acid moiety .

- Reactivity : The acetic acid side chain enhances solubility in polar solvents but reduces compatibility with standard peptide-coupling reagents like EDC/HOBt .

- Applications : Used as a spacer or linker in conjugates to improve solubility or modify steric hindrance .

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid (CAS 221352-74-5)

- Structural Difference : Pyrrolidine ring (5-membered) vs. piperazine (6-membered), with an additional Boc-protected amine at position 4 .

- The Boc group allows selective deprotection .

- Applications : Ideal for constrained peptide motifs or macrocyclic compounds .

4-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazin-2-yl)benzoic Acid (CAS 2177264-18-3)

- Structural Difference : Incorporates a benzoic acid substituent at the piperazine-2-position .

- Reactivity : The aromatic group introduces π-π stacking interactions, useful for stabilizing peptide-nucleic acid complexes or enhancing solid-phase resin binding .

- Applications : Employed in hybrid peptide-small molecule conjugates or as a fluorescent probe precursor.

Comparative Data Table

Key Research Findings

Orthogonal Deprotection Efficiency : The dual Fmoc/Boc protection in the target compound enables sequential removal (Fmoc with piperidine, Boc with trifluoroacetic acid), critical for multi-step SPPS .

Steric and Electronic Effects : The Boc group stabilizes the piperazine ring against base-induced side reactions, whereas Fmoc-free analogs show higher reactivity but lower control .

準備方法

Reaction Conditions and Optimization

-

Solvent : Water, ensuring solubility and minimizing side reactions.

-

Temperature : 35–45°C, balancing reaction rate and catalyst stability.

-

Pressure : 20 bar H₂, achieving >98% conversion in 18 hours.

A representative protocol (Example 1a) hydrogenated 10 g pyrazine-2-carboxamide in 50 mL water with 1 g Pd/C at 40°C and 20 bar H₂, yielding piperazine-2-carboxamide with >92% purity and <2 ppm residual Pd. The catalyst retained activity over five cycles, demonstrating industrial viability.

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

Chiral piperazine-2-carboxylic acids are obtained via enzymatic hydrolysis of racemic piperazine-2-carboxamide. Flavourzyme® 1000 L (a peptidase from Aspergillus oryzae) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-amide for subsequent isolation.

Enzymatic Hydrolysis Protocol

-

Yield : 38% (62 g) of (S)-piperazine-2-carboxylic acid dihydrochloride with >99% enantiomeric excess (ee).

The reaction mixture was acidified with HCl to precipitate the product, achieving 87% purity after crystallization. This step’s selectivity is critical for accessing enantiopure intermediates required for antiviral agents.

Introduction of Boc and Fmoc Protecting Groups

The target compound’s dual-protected structure necessitates sequential protection of the piperazine nitrogens.

Boc Protection Strategy

Fmoc Protection Strategy

Stereochemical Considerations

Synthetic Route Integration

The convergent synthesis of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves:

Key Data Table

| Step | Conditions | Yield | Purity | ee |

|---|---|---|---|---|

| Hydrogenation | 40°C, 20 bar H₂, 10% Pd/C | >92% | >98% | N/A |

| Enzymatic hydrolysis | pH 7.8, Flavourzyme® 1000 L | 38% | 87% | >99% |

| Boc protection | Boc₂O, K₂CO₃, H₂O/acetone | 85%* | 95%* | N/A |

| Fmoc protection | Fmoc-Cl, TEA, DCM | 78%* | 98%* | >99% |

*Theoretical yields based on analogous protocols.

Industrial Scalability and Challenges

Catalyst Reusability

Pd/C catalysts maintained activity over five cycles with consistent yields (>92%) and low Pd leaching (<2 ppm), reducing costs in large-scale production.

Q & A

Basic Question: What is the role of Fmoc and Boc protecting groups in the synthesis of this compound?

Answer:

The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are orthogonal protecting agents critical for selective functionalization. The Fmoc group shields the piperazine nitrogen during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Boc group protects the secondary amine and is cleaved under acidic conditions (e.g., TFA). This dual protection enables sequential deprotection, ensuring precise control over molecular assembly .

Basic Question: What are the typical steps in synthesizing this compound?

Answer:

Synthesis involves three key stages (Table 1):

Advanced Question: How can reaction conditions be optimized to improve yield in the coupling step?

Answer:

Yield optimization requires:

- Temperature control : Maintain 0–4°C during Fmoc coupling to minimize racemization.

- Solvent selection : Use anhydrous DMF to stabilize reactive intermediates.

- Catalyst ratio : A 1:1:1 molar ratio (amine:EDCl:HOBt) reduces side reactions.

Contradictory reports suggest microwave-assisted synthesis (40–60°C, 10–15 min) may enhance coupling efficiency by 20% compared to traditional methods .

Advanced Question: How should researchers resolve contradictions in reported antimicrobial activity data?

Answer:

Conflicting antimicrobial results (e.g., vs. absence in other studies) arise from structural variations in tested analogs. To address this:

Comparative assays : Test the compound alongside analogs lacking Boc/Fmoc groups.

Structural modeling : Use DFT calculations to assess electronic effects of substituents on bacterial membrane interaction.

Dose-response validation : Confirm activity thresholds (e.g., MIC ≥ 16 µg/mL for E. coli) across multiple replicates .

Advanced Question: What strategies ensure stereochemical fidelity during synthesis?

Answer:

Stereochemical integrity is maintained via:

- Chiral auxiliaries : (S)-configured starting materials (e.g., L-piperazine-2-carboxylic acid).

- Low-temperature coupling : Reduces epimerization during Fmoc attachment.

- HPLC monitoring : Chiral columns (e.g., Chiralpak IA) verify enantiomeric excess (>98%) .

Basic Question: Which purification methods are recommended for this compound?

Answer:

- Flash chromatography : Silica gel (230–400 mesh), eluent: 5–10% MeOH/DCM.

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product.

- HPLC : C18 column, gradient: 10–90% acetonitrile/water (+0.1% TFA) .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

Stability studies indicate:

Basic Question: What are its primary applications in drug development?

Answer:

- Peptide backbone modification : Enhances proteolytic stability in therapeutics.

- Enzyme inhibitor design : Serves as a scaffold for targeting proteases (e.g., HIV-1 protease).

- Linker chemistry : Conjugates payloads in antibody-drug conjugates (ADCs) .

Advanced Question: How can interaction studies with target enzymes be designed?

Answer:

Surface plasmon resonance (SPR) : Measure binding affinity (KD) to enzymes like trypsin.

X-ray crystallography : Resolve co-crystal structures to identify H-bonding with active sites.

Kinetic assays : Monitor IC₅₀ shifts under varying Boc/Fmoc deprotection states .

Advanced Question: What protocols mitigate risks associated with its hygroscopicity?

Answer:

- Lyophilization : Freeze-dry under high vacuum (0.1 mBar) to remove residual solvents.

- Glovebox handling : Maintain <5% humidity during weighing.

- Stabilizers : Co-formulate with trehalose (1:1 w/w) to reduce water absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。